molecular formula C4H7NaO4S B7839975 sodium;3-methoxy-3-oxopropane-1-sulfinate

sodium;3-methoxy-3-oxopropane-1-sulfinate

Cat. No.: B7839975
M. Wt: 174.15 g/mol
InChI Key: YICFALDKKMHFLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-methoxy-3-oxopropane-1-sulfinate can be synthesized by reacting 3-methyl-1-propene-1-one with sodium bisulfite under alkaline conditions . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stirring the mixture at room temperature overnight. The product is then extracted and purified through standard organic synthesis techniques .

Industrial Production Methods

Industrial production of sodium 3-methoxy-3-oxopropane-1-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated and purified using large-scale crystallization and filtration techniques .

Mechanism of Action

The mechanism by which sodium 3-methoxy-3-oxopropane-1-sulfinate exerts its effects involves its ability to act as a nucleophile in substitution reactions. It reacts with electrophilic centers, such as aryl and benzyl halides, to form sulfonimides. The reaction typically proceeds through a nucleophilic substitution mechanism, where the sulfonate group attacks the electrophilic carbon, displacing the halide ion .

Comparison with Similar Compounds

Sodium 3-methoxy-3-oxopropane-1-sulfinate can be compared to other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. Sodium 3-methoxy-3-oxopropane-1-sulfinate is unique in its ability to form sulfonimides under mild conditions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFALDKKMHFLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.